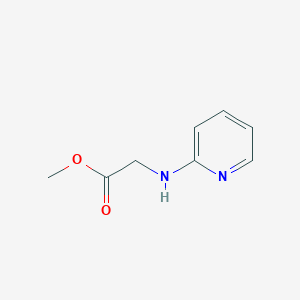

Methyl 2-(pyridin-2-ylamino)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(pyridin-2-ylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROXMQZTWZZQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561920 | |

| Record name | Methyl N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100377-28-4 | |

| Record name | Methyl N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(pyridin-2-yl)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Pyridin 2 Ylamino Acetate and Analogues

Conventional Synthetic Routes via Nucleophilic Substitution

A primary and straightforward method for synthesizing methyl 2-(pyridin-2-ylamino)acetate involves the nucleophilic substitution reaction between an aminopyridine and a halogenated acetate (B1210297) ester.

Reaction of 2-Aminopyridine (B139424) with Halogenated Acetate Esters

The most common approach involves the direct N-alkylation of 2-aminopyridine with a haloacetate ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.netresearchgate.net In this SN2 reaction, the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetate ester and displacing the halide ion. shimizu-uofsc.netnih.gov This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the amine forms a new carbon-nitrogen bond. researchgate.netuni-muenchen.de

The reaction typically proceeds by mixing 2-aminopyridine with the halogenated acetate ester in a suitable solvent. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. researchgate.net

Influence of Basic Conditions on Reaction Efficiency

The efficiency of the N-alkylation reaction is significantly enhanced by the presence of a base. researchgate.net The base plays a crucial role in deprotonating the aminopyridine, thereby increasing its nucleophilicity. shimizu-uofsc.net A variety of inorganic bases can be utilized, with potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) being common choices, often in a solvent like acetone. researchgate.net The use of a stronger base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or DMF, can also be effective. researchgate.net

The addition of a catalyst, such as potassium iodide (KI), can further improve the reaction rate by facilitating the SN2 reaction. researchgate.net The reaction often requires heating under reflux for an extended period to achieve a good yield, though the purity of the product is generally high. researchgate.net

Table 1: Common Conditions for Nucleophilic Substitution

| Reactants | Base | Solvent | Catalyst | Conditions |

|---|---|---|---|---|

| 2-Aminopyridine, Ethyl Chloroacetate | K2CO3 | Acetone | KI (optional) | Reflux |

| 2-Aminopyridine, Ethyl Chloroacetate | NaH | DMF/THF | - | 0°C to rt |

| 2-Aminopyridine, Ethyl Bromoacetate | Na2CO3 | CH3CN | - | - |

Synthesis of Related Pyridylaminoacetic Acid Derivatives

The synthesis of related pyridylaminoacetic acid derivatives follows similar principles. For instance, (6-methyl-pyridin-2-ylamino)-acetic acid can be synthesized through a rapid and direct reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid. researchgate.net This reaction highlights the versatility of the nucleophilic substitution approach for creating a variety of substituted pyridylaminoacetic acids. The resulting acids can then be esterified, if desired, to yield the corresponding methyl or ethyl esters.

Multi-Component and One-Pot Reaction Strategies

More advanced synthetic strategies involve multi-component and one-pot reactions, which offer advantages in terms of efficiency and atom economy by combining several reaction steps in a single procedure.

Aminoalkylation Reactions for N-Heteroaryl-arylmethyl Phenol (B47542) Derivatives (Pseudo-Betti Process)

A notable multi-component reaction for synthesizing related structures is the Betti reaction, a type of aminoalkylation. nih.govwikipedia.orgchem-station.com This reaction typically involves the condensation of a phenol (like 2-naphthol), an aldehyde (such as benzaldehyde), and an amine. wikipedia.orgchem-station.com While the classic Betti reaction uses ammonia (B1221849) or primary aromatic amines, variations can incorporate aminopyridines to generate N-heteroaryl-arylmethyl phenol derivatives. nih.gov

The process is considered a pseudo-Betti reaction when aminopyridine derivatives are involved. These reactions are advantageous as they can often be carried out in a one-pot fashion, sometimes even under solvent-free conditions, leading to high yields of complex molecules. nih.gov

Condensation Reactions Involving Aromatic Aldehydes and Aminopyridines

One-pot condensation reactions provide an efficient route to highly functionalized pyridine (B92270) derivatives. researchgate.netmdpi.comdocumentsdelivered.com These reactions often involve the condensation of an aromatic aldehyde, an aminopyridine, and a third component, such as a compound with an active methylene (B1212753) group. For example, a three-component reaction between an aromatic aldehyde, 2,6-diaminopyrimidin-4(3H)-one, and a naphthol can lead to the formation of complex heterocyclic systems. researchgate.net

These multi-component reactions can proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization, to afford the final substituted pyridine products. mdpi.com The use of microwave irradiation can often accelerate these reactions and improve yields. mdpi.com

Advanced Synthetic Techniques and Process Intensification

Recent progress in chemical synthesis has led to the development of sophisticated methods that offer significant advantages over traditional batch processing. These techniques focus on process intensification, which aims to reduce reaction times, improve safety, and increase yields.

Continuous Flow Synthesis Using Microreactor Technology

Continuous flow synthesis, particularly utilizing microreactor technology, has emerged as a powerful alternative to conventional batch processes. researchgate.netnih.govnih.gov This technology offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for reactions that are highly exothermic or involve hazardous reagents. researchgate.netscribd.com The use of microreactors allows for the rapid optimization of reaction conditions and can lead to significantly higher yields and shorter reaction times compared to batch methods. researchgate.netnih.gov For instance, the synthesis of related pyridine derivatives has been successfully demonstrated in continuous flow systems, showcasing the potential for producing these compounds in a more efficient and greener manner. nih.govnih.gov The ability to operate at elevated temperatures and pressures in a controlled environment can overcome limitations often encountered in traditional laboratory setups. nih.gov

A study on the flow synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, highlighted the advantages of microreactor technology. researchgate.netresearchgate.net Under optimal conditions, a single microreactor at 160°C was able to produce the equivalent of more than five batch reactors operating at 120°C. researchgate.net This demonstrates the significant process intensification achievable with this technology.

Investigation of Reaction Kinetics and Thermodynamics in Flow Systems

A thorough understanding of reaction kinetics and thermodynamics is crucial for the optimization and scale-up of any chemical process. In flow systems, this understanding allows for precise control over the reaction, leading to improved product quality and yield. aidic.it Kinetic studies can determine the reaction order, rate constants, and activation energies, which are essential parameters for designing and operating continuous reactors. researchgate.netscribd.com

For the synthesis of the analogous 2-[methyl(pyridin-2-yl)amino]ethanol, a kinetic study revealed the reaction to be second order. researchgate.net Thermodynamic parameters were determined using the Eyring equation and computational methods like Density Functional Theory (DFT), showing good agreement between experimental and theoretical values. researchgate.net Such studies not only provide fundamental insights into the reaction mechanism but also enable the development of robust and efficient manufacturing processes. aidic.it

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol

| Parameter | Batch Process | Continuous Flow (Microreactor) |

| Temperature | 120°C - 140°C | 120°C - 160°C |

| Yield | Lower yields observed | Significantly higher yields achieved |

| Reaction Time | Longer reaction times required | Shorter residence times |

| Productivity | Lower | Equivalent to >5 batch reactors at optimal conditions |

| Safety | Potential for thermal runaway | Enhanced safety due to better heat dissipation |

| This table is based on data from the synthesis of a structurally related compound and illustrates the general advantages of flow chemistry. researchgate.net |

Iodine-Promoted Syntheses in Aqueous Media

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. nih.govnih.gov Iodine has emerged as a versatile and inexpensive catalyst for a variety of organic transformations in aqueous media. nih.govacs.orgnih.gov These reactions often proceed with high efficiency and selectivity, offering a green alternative to traditional methods that rely on volatile organic solvents. nih.govrsc.org

While a direct iodine-promoted synthesis of this compound in water has not been extensively reported, the synthesis of structurally similar 2-arylimidazo[1,2-a]pyridines has been successfully achieved using this methodology. nih.govacs.orgnih.gov In these syntheses, iodine catalyzes the condensation of 2-aminopyridine with various aryl methyl ketones in water, demonstrating the feasibility of using iodine for C-N bond formation in an aqueous environment. nih.govacs.orgresearchgate.net

To overcome the solubility challenges of non-polar reactants in water, micellar catalysis has been explored. nih.govresearchgate.netnih.gov Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), form micelles in water, creating a hydrophobic microenvironment where the reaction can take place. nih.govtsijournals.com This approach has been shown to enhance reaction rates and yields for various transformations. nih.govresearchgate.net

An alternative approach is the "on-water" platform, where the reaction occurs at the interface between the organic reactants and water. nih.govnih.gov This method can sometimes provide even better results than micellar catalysis. nih.gov For the synthesis of 2-arylimidazo[1,2-a]pyridines, both micellar and "on-water" conditions were investigated, with the addition of a surfactant being beneficial for broadening the substrate scope and improving yields. nih.gov These findings suggest that similar aqueous-based strategies could be developed for the synthesis of this compound.

Chemical Transformations and Derivatization from the Core Structure

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives with potentially interesting properties.

Formation of Hydrazide Derivatives (e.g., 2-(pyridin-2-ylamino)acetohydrazide)

A common and important transformation of esters is their conversion to hydrazides. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govsrce.hr The resulting hydrazide, such as 2-(pyridin-2-ylamino)acetohydrazide, is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other derivatives. srce.hr

The synthesis of 2-(pyridin-2-ylamino)acetohydrazide would involve the treatment of this compound with hydrazine hydrate, likely in an alcoholic solvent. nih.govsrce.hr This straightforward reaction provides a key building block for further chemical exploration. The resulting acetohydrazide can then be reacted with various electrophiles, such as ketones, to form N'-ylidenehydrazides, further expanding the chemical space accessible from the initial core structure. srce.hr

Subsequent Cyclization and Condensation Reactions to Form Polyheterocyclic Systems (e.g., Azetidine (B1206935) Derivatives)

The bifunctional nature of this compound and its derivatives makes them ideal precursors for the synthesis of polyheterocyclic systems through cyclization and condensation reactions. These reactions lead to the formation of fused ring systems, which are of great interest in medicinal chemistry and materials science.

One notable application is the synthesis of indolizine (B1195054) derivatives. A copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes provides a direct and efficient route to various bisubstituted indolizines. rsc.org This method takes advantage of the cleavage of C-F bonds to construct the indolizine core. rsc.org

Furthermore, the core structure can be elaborated into more complex polyheterocyclic systems. For instance, pyrrolo[3,4-b]pyridin-5-ones can be synthesized through a multi-step sequence involving an Ugi-Zhu reaction. This initial product can then undergo further transformations, such as click reactions with sodium azide (B81097) or dicyandiamide, to introduce tetrazole or 2,4-diamino-1,3,5-triazine moieties, respectively, yielding intricate polyheterocyclic structures. nih.gov

Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis. magtech.com.cn Their synthesis can be challenging due to ring strain. bham.ac.uk However, various methods have been developed, including the cyclization of homoallylamines and the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates represents another efficient strategy for creating functionalized azetidine derivatives. mdpi.com These strategies often involve intramolecular nucleophilic substitution or cycloaddition reactions. magtech.com.cnresearchgate.netgoogle.com

The synthesis of azetidine derivatives often involves a variety of reaction conditions and starting materials, as highlighted in the table below.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Homoallylamines | Selenium-induced cyclization | 1,2,4-Trisubstituted azetidines | bham.ac.uk |

| γ-Haloalkyl-imines | Sodium borohydride, refluxing methanol (B129727) | N-Substituted azetidines | bham.ac.uk |

| (N-Boc)azetidin-3-one | DBU-catalyzed Horner-Wadsworth-Emmons reaction, then aza-Michael addition with NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | mdpi.com |

| Isoniazide, aromatic aldehydes, 2,3-dihydrofuran | Montmorillonite K-10, ultrasonic irradiation | N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives | researchgate.net |

Strategies for Modifying the Pyridine Ring (e.g., Methylation, Halogenation)

Modification of the pyridine ring in pyridylamino compounds is a key strategy for fine-tuning their chemical and biological properties. Methylation and halogenation are two common and important transformations.

Methylation: The introduction of a methyl group onto the pyridine ring can be achieved through various methods. One approach involves the reaction of a pyridine compound with a methylating agent capable of producing methyl radicals, such as methanol, in the presence of a nickel and nickel oxide catalyst at elevated temperatures (250-320°C). google.com This process allows for selective methylation, for instance, at the alpha position to the nitrogen atom. google.com Another method utilizes a Raney nickel catalyst with a high-boiling alcohol like 1-decanol (B1670082) or 1-octanol (B28484) under reflux conditions. researchgate.net A rhodium-catalyzed method has also been developed for the C-3/5 methylation of pyridines using methanol and formaldehyde (B43269) as the methylating agents. rsc.org

Halogenation: Halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic aromatic substitution. nih.gov However, strategies have been developed to overcome this. One method involves the reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and pressures to produce 3-trifluoromethylpyridine and its chlorinated derivatives. google.com A more recent approach utilizes designed phosphine (B1218219) reagents that are first installed at the 4-position of the pyridine ring as phosphonium (B103445) salts and are subsequently displaced by halide nucleophiles. This allows for the chlorination, bromination, and iodination of a broad range of unactivated pyridines. nih.gov

The table below summarizes some of the reagents and conditions used for the methylation and halogenation of pyridine rings.

| Modification | Reagents/Conditions | Position of Modification | Reference |

| Methylation | Methanol, Nickel/Nickel Oxide Catalyst, 250-320°C | Alpha to nitrogen | google.com |

| Methylation | Raney Nickel, 1-Decanol/1-Octanol, Reflux | Alpha to nitrogen | researchgate.net |

| Methylation | Methanol, Formaldehyde, Rhodium Catalyst | C-3/5 positions | rsc.org |

| Halogenation (Fluorination/Chlorination) | Hydrogen Fluoride, Chlorine, Elevated Temperature/Pressure | 3-position (starting from 3-methylpyridine) | google.com |

| Halogenation (Cl, Br, I) | Designed Phosphine Reagents, Halide Nucleophiles | 4-position | nih.gov |

Synthesis of Pyrimido[2,3-d]pyrimidin-7-one Derivatives Containing Pyridylamino Moieties

Pyrido[2,3-d]pyrimidin-7-one derivatives are a class of fused heterocyclic compounds with significant biological activities. nuph.edu.uanih.gov The synthesis of these compounds often involves the construction of the pyridine ring onto a pre-existing pyrimidine (B1678525) core or vice-versa. nuph.edu.ua

One common approach starts with a substituted 2-aminopyridine which can be cyclized with various reagents to form the pyrimidone ring. For example, reacting a 2-aminopyridine derivative with reagents like ethyl acetoacetate, acetic anhydride (B1165640), or formic acid can lead to the formation of the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Another strategy involves the condensation of 6-aminopyrimidines with 1,3-dicarbonyl compounds. jocpr.com For instance, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) yields a 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com

The synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones specifically has been developed for their potential in treating cell proliferative disorders. scispace.com These methods often involve the reaction of a substituted 2-aminopyridine with a functionalized pyrimidine derivative. scispace.com The reaction of 2-aminopyridine derivatives with diethyl malonate in the presence of a base like sodium ethoxide is another route to substituted pyrido[2,3-d]pyrimidin-7-ones. nih.gov

The following table outlines some synthetic approaches to pyrido[2,3-d]pyrimidin-7-one derivatives.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Aminopyridine derivative | Ethyl acetoacetate, fusion | Pyrido[2,3-d]pyrimidin-4-one derivative | mdpi.com |

| 2-Aminopyridine derivative | Acetic anhydride or formic acid, thermal | Pyrido[2,3-d]pyrimidin-4-one derivatives | mdpi.com |

| 6-Aminouracil | Acetylacetone, phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

| Nitrile substituted pyrimidine | Diethyl malonate, Na/EtOH | 5-Amino substituted pyrido[2,3-d]pyrimidin-7-one | nih.gov |

Hantzsch Reaction for Thiazole-Substituted Pyridylamino Compounds

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for the preparation of thiazole rings, which are important structural motifs in many biologically active compounds. synarchive.comyoutube.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

This methodology has been successfully applied to the synthesis of thiazole-substituted pyridylamino compounds. For example, 1-(pyridin-2-yl)thiourea (B83643) can be used as the thioamide component, which reacts with an α-haloketone like 2-chloroacetylacetone in a [2+3]-cyclocondensation reaction to yield 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. nih.gov This key intermediate can then be further functionalized. nih.gov

Microwave-assisted Hantzsch reactions have been shown to be efficient, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been developed, providing an environmentally benign route to substituted thiazole derivatives using reusable catalysts like silica-supported tungstosilicic acid. mdpi.com

The table below provides examples of the Hantzsch reaction for synthesizing thiazole-substituted compounds.

| Thioamide Component | α-Haloketone Component | Conditions | Product Type | Reference |

| 1-(Pyridin-2-yl)thiourea | 2-Chloroacetylacetone | [2+3]-cyclocondensation | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone | nih.gov |

| Substituted thioureas | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Microwave heating, methanol | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

| 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Hydrazonyl chlorides, chloroacetone, α-bromoketones, etc. | Reflux in ethanol (B145695) with triethylamine | Substituted 1,3-thiazole derivatives | nih.gov |

Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule through the analysis of its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of Methyl 2-(pyridin-2-ylamino)acetate reveals characteristic absorption bands that correspond to the specific vibrational frequencies of its functional groups. The presence of a secondary amine (N-H) is indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester functionality exhibits a strong absorption band typically found between 1735 and 1750 cm⁻¹. The C-O stretching of the ester group is expected to appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C=O Stretch | Ester | 1735 - 1750 |

| C-N Stretch | Amine | 1250 - 1350 |

| C-O Stretch | Ester | 1000 - 1300 |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 |

| Aromatic C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its connectivity and stereochemistry.

Proton (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The protons on the pyridine ring will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the ring. The methylene (B1212753) protons (-CH₂-) adjacent to the amino and carbonyl groups are expected to resonate as a singlet or a multiplet in the range of δ 4.0-4.5 ppm. The methyl protons (-CH₃) of the ester group will likely appear as a sharp singlet around δ 3.7 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Pyridine-H | Multiplet | 6.5 - 8.5 |

| -CH₂- | Singlet/Multiplet | 4.0 - 4.5 |

| -CH₃ (Ester) | Singlet | ~3.7 |

| -NH- | Broad Singlet | Variable |

Carbon-13 (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, around δ 170-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region, typically between δ 110 and 160 ppm. The methylene carbon (-CH₂-) is anticipated to appear around δ 45-55 ppm, and the methyl carbon (-CH₃) of the ester group will be observed in the upfield region, around δ 50-55 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| Pyridine-C | 110 - 160 |

| -CH₂- | 45 - 55 |

| -CH₃ (Ester) | 50 - 55 |

Mass Spectrometry for Molecular Mass and Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₀N₂O₂, the calculated monoisotopic mass is 166.0742 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at m/z 167.0820, corresponding to the [M+H]⁺ ion. Fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the C-N bond, providing further structural information.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 167.0820 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, which has a molecular formula of C₈H₁₀N₂O₂, the theoretical monoisotopic mass can be calculated with precision.

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The measured m/z value for this ion would be compared against the calculated exact mass. A minimal difference between the experimental and theoretical values, usually within a few parts per million (ppm), would confirm the elemental composition of the molecule.

Table 1: Illustrative HRMS Data for this compound This table presents expected, theoretical data as specific experimental values are not publicly available in the cited literature.

| Analyte (Ion) | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [C₈H₁₁N₂O₂]⁺ | 167.08150 | N/A | N/A |

X-ray Diffraction for Solid-State Molecular Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Structure Determination

While a single crystal X-ray structure for this compound has not been reported in publicly accessible literature, the process would involve growing suitable single crystals from a solution. An X-ray diffraction experiment on such a crystal would yield fundamental structural information, including the crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise data on bond lengths, bond angles, and torsion angles within the molecule, confirming its covalent structure and conformational preferences in the solid state. For related molecules, such as Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, this technique has revealed near-planar conformations and specific intramolecular hydrogen bonding patterns.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

Based on the functional groups present in this compound—a secondary amine (N-H), a pyridine nitrogen, and a carbonyl oxygen—the crystal packing is expected to be dominated by specific intermolecular interactions. Hydrogen bonding is highly probable, potentially forming between the amine proton (N-H) and the nitrogen atom of the pyridine ring of an adjacent molecule (N-H···N) or the carbonyl oxygen of the ester group (N-H···O=C).

Study of Solid Solution Formation in Related Compounds

A solid solution is a solid-state mixture where a minor component is incorporated into the crystal lattice of a major component. The formation of solid solutions is dependent on the two compounds having similar molecular size, shape, and crystal structures. There are no available studies in the searched literature concerning the formation of solid solutions for this compound or closely related compounds. Such a study would involve co-crystallizing the primary compound with a structurally analogous molecule and analyzing the resulting solid via techniques like X-ray diffraction to confirm the incorporation of the second component into a single, homogeneous crystalline phase.

Electronic and Magnetic Resonance Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its aromatic pyridine ring and the carbonyl group of the ester.

The pyridine ring will exhibit strong absorption bands corresponding to π → π* transitions. The ester group contains non-bonding electrons on the oxygen atoms, which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths. The conjugation between the amino group and the pyridine ring may influence the position and intensity of these absorption maxima. In related copper (II) complexes of (6-methyl-pyridin-2-ylamino)-acetic acid, absorption bands attributed to ligand π → π* or n → π* transitions are observed.

Table 2: Expected Electronic Transitions for this compound This table presents expected transitions based on the compound's functional groups. Specific experimental absorption maxima (λmax) are not available in the cited literature.

| Chromophore | Electronic Transition | Expected Wavelength Region |

|---|---|---|

| Pyridine Ring | π → π* | ~200-280 nm |

| Carbonyl Group | n → π* | >280 nm |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the characterization of paramagnetic species, which are molecules or ions containing one or more unpaired electrons. This method provides detailed insights into the electronic structure and the local environment of the paramagnetic center. In the context of "this compound", EPR spectroscopy is particularly valuable for studying its coordination complexes with paramagnetic transition metal ions, such as copper(II), which has a d9 electron configuration with one unpaired electron.

The principles of EPR spectroscopy are analogous to those of Nuclear Magnetic Resonance (NMR), but with a focus on the spin of unpaired electrons rather than atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons, which have a magnetic moment, can align either parallel or anti-parallel to the field. These two alignments correspond to different energy levels. The application of microwave radiation of a specific frequency can induce transitions between these energy levels. The absorption of microwaves is detected and forms the EPR spectrum.

The appearance of an EPR spectrum is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, the hyperfine coupling, and the nuclear Zeeman interaction. The g-tensor, a key parameter obtained from the EPR spectrum, is characteristic of the electronic environment of the unpaired electron and is sensitive to the geometry of the complex and the nature of the coordinating ligands. The interaction of the unpaired electron with nearby nuclear spins gives rise to hyperfine splitting, which provides information about the atoms bonded to the paramagnetic center.

For transition metal complexes, the g-values can deviate significantly from the free electron g-value of approximately 2.0023 due to spin-orbit coupling. This deviation is a sensitive probe of the ligand field environment. For instance, in copper(II) complexes, the relationship between the g-parallel (g∥) and g-perpendicular (g⊥) components can indicate the geometry of the complex and the nature of the ground state.

Detailed research on the EPR spectra of copper(II) complexes with ligands structurally similar to "this compound", such as pyridine and pyrazine amides, reveals that the coordination geometry around the Cu(II) center is often a distorted octahedral or square pyramidal arrangement. mdpi.com The EPR spectra of these complexes are typically axial or rhombic, reflecting the symmetry of the ligand field around the copper ion. mdpi.com

The following table presents representative X-band EPR data for a selection of Cu(II) complexes with related pyridine-containing ligands, illustrating the typical range of g-values observed for such species.

| Compound | g∥ | g⊥ | Geometry |

| Cu(Ina)4(H2O)22 | 2.25 | 2.06 | Axial |

| [Cu(Pia)2(BF4)2] | 2.28 | 2.07 | Axial |

| [Cu(Ina)2Br2] | 2.22 | 2.05, 2.09 | Rhombic |

| Cu(Pya)2(H2O)(NO3) | - | - | Isotropic |

| [Cu(Pya)(NO3)2] | 2.31 | 2.07 | Axial |

Table based on data from similar Cu(II) complexes with pyridine and pyrazine amides. mdpi.com Ina = Isonicotinamide, Pia = Picolinamide, Pya = Pyrazine-2-carboxamide.

The data in the table demonstrates the sensitivity of the g-tensor to the specific ligands and their arrangement around the central copper ion. For example, complexes with axial symmetry exhibit distinct g∥ and g⊥ values, where g∥ > g⊥ is indicative of a dx²-y² ground state, common for tetragonally elongated octahedral or square planar geometries. In contrast, rhombic spectra arise from lower symmetry environments.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate properties like energies, electron densities, and molecular geometries.

A significant application of DFT is the prediction of spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman) eurjchem.com. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Furthermore, DFT can be used to determine the relative energies of different conformations of a molecule, thereby identifying the most stable spatial arrangements.

While this methodology is well-established, specific published research detailing the DFT-predicted spectroscopic parameters or a comprehensive conformational analysis for Methyl 2-(pyridin-2-ylamino)acetate could not be located.

Many heterocyclic compounds, including pyridine (B92270) derivatives, can exist in different tautomeric forms. DFT calculations provide a reliable means of assessing the relative stabilities of these tautomers and isomers by comparing their computed energies. This analysis is crucial for understanding the compound's equilibrium state and reactivity.

A detailed energetic analysis using DFT to compare the tautomeric forms and isomeric structures of this compound has not been reported in the reviewed scientific literature.

The electronic structure of a molecule, including the distribution of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and coordination properties. DFT is used to analyze these electronic characteristics, providing insight into how a ligand like this compound might coordinate with metal ions researchgate.netmdpi.com. The analysis of HOMO-LUMO energy gaps helps in understanding the charge transfer interactions within the molecule and its potential electronic applications mdpi.com.

Although DFT is a powerful tool for this purpose, specific studies focused on the electronic structure analysis of this compound as a ligand or in its metal complexes are not available in published literature.

Kinetic and Thermodynamic Investigations

Kinetic studies focus on the rates of chemical reactions, while thermodynamic studies examine the energy changes that accompany them. Together, they provide a complete picture of a reaction's feasibility and speed.

Experimental kinetic studies are necessary to determine the order of a reaction and its activation energy (Ea), which is the minimum energy required to initiate the reaction. These parameters are fundamental to understanding and controlling reaction outcomes. Computational methods, including DFT, can complement these experiments by calculating theoretical activation barriers.

A thorough search of the literature did not reveal any specific kinetic or thermodynamic investigations that report the reaction order or activation energies for reactions involving this compound.

Note on Data Tables: The user's request included the mandatory inclusion of data tables. However, due to the absence of specific experimental or computational data for this compound in the public domain for the topics outlined, no data tables could be generated. Presenting data from other compounds would violate the strict requirement to focus solely on the title compound.

Application of Eyring Equation for Thermodynamic Parameters

The Eyring equation, a cornerstone of transition state theory, provides a framework for understanding the temperature dependence of reaction rates and for calculating the thermodynamic parameters of activation. libretexts.orgwikipedia.org The equation is expressed as:

k = (κkBT/h) e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation can be further expanded into its enthalpic (ΔH‡) and entropic (ΔS‡) components: ΔG‡ = ΔH‡ - TΔS‡. By determining the rate constant at various temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed. This plot yields a straight line from which the enthalpy and entropy of activation can be derived. libretexts.org The slope of the line corresponds to -ΔH‡/R, and the y-intercept corresponds to ln(κkB/h) + ΔS‡/R. libretexts.org

| Parameter | Symbol | Information Derived |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction. |

| Enthalpy of Activation | ΔH‡ | The energy required to reach the transition state. |

| Entropy of Activation | ΔS‡ | The change in randomness on forming the transition state. |

Table 1: Thermodynamic Parameters from the Eyring Equation

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For a flexible molecule like this compound, these methods can provide a detailed picture of its conformational landscape and the energetic consequences of bond rotations.

Conformational analysis of this compound would involve identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. Due to the presence of several single bonds, the molecule can adopt various conformations. Theoretical studies on related pyridin-2-yl derivatives have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. researchgate.net For this compound, a potential intramolecular hydrogen bond could exist between the amine proton and the ester carbonyl oxygen, or the pyridine nitrogen, which would stabilize certain conformations.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. nih.gov An MD simulation would track the movements of each atom based on a force field, providing insights into the flexibility of the molecule and the transitions between different conformations. Such simulations on related pyridine-containing compounds have been used to understand their structural preferences in different environments. researchgate.net

| Dihedral Angle | Description | Expected Impact on Conformation |

| C(pyridine)-N-C(methylene)-C(carbonyl) | Rotation around the N-CH₂ bond | Influences the orientation of the acetate (B1210297) group relative to the pyridine ring. |

| N-C(methylene)-C(carbonyl)-O | Rotation around the CH₂-C=O bond | Affects the accessibility of the carbonyl group. |

| C(methylene)-C(carbonyl)-O-C(methyl) | Rotation around the C-O bond of the ester | Determines the position of the methyl group. |

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

The rotation around the single bond connecting the pyridine ring and the amino group (C-N bond) is of particular interest as it directly affects the electronic conjugation between the pyridine ring's π-system and the nitrogen's lone pair of electrons. The degree of this conjugation influences the molecule's electronic properties, such as its UV-Vis absorption spectrum and reactivity.

Computational methods like Density Functional Theory (DFT) can be used to calculate the rotational energy barrier around this C-N bond. By systematically varying the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The planarity between the pyridine ring and the amino group would maximize π-conjugation, but this may be sterically hindered. The actual preferred conformation will be a balance between steric repulsion and the stabilizing effect of conjugation. Studies on other substituted pyridines have demonstrated the importance of such rotational barriers in determining molecular geometry and properties. nih.gov

| Rotational Barrier (kcal/mol) | Dihedral Angle (degrees) | Impact on Conjugation |

| High | Near 90° | Minimal conjugation, localized electrons. |

| Low | Near 0° or 180° | Maximum conjugation, delocalized electrons. |

Table 3: Hypothetical Impact of Bond Rotation on Conjugation in this compound

Catalytic Applications in Organic Transformations

Ligand Design for Transition Metal Catalysis

The design of effective ligands is paramount in homogeneous catalysis, where the ligand sphere around a metal ion dictates the catalyst's activity, selectivity, and stability. The pyridylaminoacetate structure provides both a soft pyridine (B92270) nitrogen and a harder amino-ester group, enabling coordination to a variety of transition metals.

While direct catalytic applications of "Methyl 2-(pyridin-2-ylamino)acetate" are not extensively documented in peer-reviewed literature, the broader class of pyridylaminoacetate-derived ligands has shown promise. For instance, the synthesis of related compounds such as (6-methyl-pyridin-2-ylamino)-acetic acid and its complexation with copper(II) have been reported. researchgate.net These complexes, although evaluated for their antibacterial properties, demonstrate the fundamental coordination chemistry of this ligand class. The nitrogen atom of the pyridine ring and the amino and carboxylate functionalities of the amino acid moiety can act as a versatile N,N,O-tridentate or N,N-bidentate ligand system.

The electronic properties of the pyridine ring and the steric bulk around the metal center can be systematically altered by introducing substituents on the pyridine ring or by modifying the ester group. This modularity allows for the creation of a library of ligands with tailored properties for specific catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. For example, palladium complexes bearing pyridine- and pyrazole-indolyl ligands have been successfully employed as catalysts in Suzuki coupling reactions. mdpi.com This suggests that palladium complexes of pyridylaminoacetate ligands could also exhibit catalytic activity in similar carbon-carbon bond-forming reactions. The presence of both a pyridine and an amino acetate (B1210297) group could lead to hemilabile ligand behavior, which has been shown to be beneficial in catalysis. researchgate.net

The development of chiral ligands for asymmetric catalysis is a major goal in organic synthesis. The pyridylaminoacetate scaffold is an attractive platform for designing chiral ligands. Chirality can be introduced either at the carbon atom of the acetate unit, by using a chiral amino acid precursor, or by incorporating a chiral substituent on the pyridine ring.

While there are no specific reports on the use of "this compound"-derived ligands in asymmetric induction, the broader class of chiral pyridine-containing ligands has been extensively studied. For example, chiral pyridine-hydrazone ligands have been successfully used in palladium-catalyzed asymmetric additions of boronic acids to ketimines, achieving high yields and enantioselectivities. researchgate.net Similarly, chiral pyridinamides have shown potential as ligands in asymmetric catalysis. researchgate.net These examples highlight the potential of chiral pyridylaminoacetate ligands to induce stereoselectivity in a variety of organic transformations. The combination of a chiral backbone with the coordinating properties of the pyridylaminoacetate moiety could lead to the development of highly effective and selective asymmetric catalysts. The mechanism-oriented design of such reactions, as seen in the divergent synthesis of chiral pyrrolines using a silver/Xing-Phos catalyst, underscores the importance of the chiral ligand in controlling the stereochemical outcome. nih.gov

Role in Supported and Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and often enhanced stability. The immobilization of catalytically active species onto solid supports is a key strategy in developing sustainable chemical processes.

A notable example of a supported catalyst for the synthesis of nitrogen-containing heterocycles is the novel nanoporous catalyst ZnO@SO3H@Tropine. nih.govrsc.orgnih.gov This catalyst is synthesized by functionalizing nano-porous zinc oxide with sulfonic acid and subsequently reacting it with tropine. nih.gov The resulting material acts as a solid acid catalyst.

This heterogeneous catalyst has proven to be highly efficient in the one-pot, three-component synthesis of biologically active pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols. nih.govrsc.orgnih.gov The catalyst activates aromatic aldehydes, facilitating a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford the desired heterocyclic products in excellent yields (95-99%) and with short reaction times. nih.gov The plausible reaction mechanism involves the activation of the aldehyde by the acidic catalyst, followed by condensation with an active methylene (B1212753) compound and subsequent reaction with an amine.

The development of such supported catalysts, while not directly incorporating the "this compound" structure, demonstrates the principle of using functionalized supports to create active and recyclable catalytic systems for the synthesis of complex organic molecules. The choice of a zinc oxide support is also noteworthy, as ZnO nanoparticles themselves can exhibit photocatalytic activity and have been studied for their reusability. mdpi.commdpi.comnih.gov

The stability of the catalyst was confirmed through various characterization techniques, including thermal gravimetric analysis (TGA), which showed a different thermal profile for the functionalized ZnO compared to the bare material, indicating the successful incorporation of the organic moieties. researchgate.netnih.gov The ability to easily separate the catalyst from the reaction mixture by simple filtration further enhances its practical utility.

The following table summarizes the reusability of the ZnO@SO3H@Tropine catalyst in the synthesis of a pyrimido[1,2-a]benzimidazole (B3050247) derivative.

| Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

Data sourced from reference nih.gov

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign methods for synthesizing methyl 2-(pyridin-2-ylamino)acetate and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the use of stoichiometric reagents, leading to significant waste generation. Green chemistry approaches aim to mitigate these issues by focusing on atom economy, energy efficiency, and the use of renewable resources.

One promising avenue is the exploration of microwave-assisted synthesis . ajrconline.orgpsu.eduresearchgate.netresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by efficiently heating the reaction mixture. ajrconline.orgpsu.edu The direct coupling of microwaves with the reacting molecules leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts. psu.edu

Another critical area is the development of solvent-free reaction conditions . researchgate.netcaribjscitech.comsciforum.net By eliminating the need for volatile and often hazardous organic solvents, these methods reduce environmental pollution and simplify product purification. researchgate.netsciforum.net Reactions can be carried out by grinding solids together or by heating a mixture of neat reactants. researchgate.netcaribjscitech.comsciforum.net For instance, a one-pot, three-component synthesis of related N-heteroaryl-arylmethyl phenols has been successfully demonstrated under solvent-free conditions. researchgate.net

Furthermore, the use of heterogeneous catalysts , such as zeolites, offers significant advantages. sciforum.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. Research into designing zeolites with specific pore structures and active sites could lead to highly selective and efficient syntheses of this compound. sciforum.net The development of bio-based protocols, utilizing renewable starting materials like shikimic acid, also presents a sustainable alternative to traditional methods that rely on petroleum-based feedstocks. acs.org

| Green Synthesis Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. ajrconline.orgpsu.edu | Optimization of microwave parameters for specific reactions. ajrconline.org |

| Solvent-Free Synthesis | Reduced environmental pollution, simplified purification. researchgate.netsciforum.net | Development of solid-state and neat reaction protocols. researchgate.netcaribjscitech.comsciforum.net |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, cost-effectiveness. sciforum.net | Design of novel zeolite catalysts with tailored properties. sciforum.net |

| Bio-Based Protocols | Use of renewable starting materials, reduced reliance on fossil fuels. acs.org | Exploration of biosynthetic pathways and enzymatic catalysis. acs.org |

Exploration of Novel Coordination Modes and Metal Architectures

The versatile coordination behavior of this compound and its analogs makes them attractive ligands for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. Future research will likely focus on exploring new coordination modes and designing complex metal architectures with unique properties and applications.

The ligand's ability to act as a chelating or bridging ligand allows for the formation of diverse structures, from simple mononuclear complexes to intricate three-dimensional networks. rsc.orgmdpi.com The pyridine (B92270) nitrogen and the amino group can both participate in coordination, and the ester functionality can be hydrolyzed to a carboxylate, providing an additional coordination site. researchgate.net This versatility enables the fine-tuning of the resulting metal complex's electronic and steric properties.

Researchers are investigating the use of these ligands with a wide range of metal ions, including transition metals and lanthanides, to create materials with tailored magnetic, optical, and catalytic properties. rsc.orgmdpi.comacs.org For example, iron(II) complexes with related aminopyridine ligands have been shown to adopt rare η¹-coordination through the pyridine nitrogen. mdpi.com The synthesis of heteronuclear complexes, where the ligand bridges two different metal centers, is another area of growing interest. mdpi.com The resulting materials could exhibit synergistic effects and novel reactivity.

| Metal Architecture | Potential Applications | Research Focus |

| Mononuclear Complexes | Catalysis, bioinorganic chemistry. rsc.orgacs.org | Synthesis and characterization of complexes with various metal ions. rsc.orgmdpi.com |

| Coordination Polymers | Gas storage, separation, sensing. | Design of porous frameworks with specific functionalities. |

| Metal-Organic Frameworks (MOFs) | Catalysis, drug delivery, luminescence. | Construction of robust and functional MOFs. |

| Heteronuclear Complexes | Synergistic catalysis, magnetic materials. mdpi.com | Exploration of bridging coordination modes with different metals. mdpi.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving product yields. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of the synthesis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly flow NMR, allows for the continuous monitoring of reaction progress by providing detailed structural information about the species present in the reaction mixture. mpg.deyoutube.com This technique can be used to identify transient intermediates and determine reaction rates, providing invaluable insights into the reaction mechanism. mpg.de The ability to couple flow NMR with other analytical techniques, such as infrared (IR) spectroscopy and mass spectrometry, offers a multi-dimensional approach to reaction analysis. youtube.com

In-situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for monitoring reactions in real-time. researchgate.net By tracking the changes in vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products. researchgate.net This method is particularly useful for studying reactions involving solid catalysts or adsorbed species. For instance, in-situ FTIR has been used to identify different types of acid sites on metal oxide surfaces by observing the adsorption of pyridine. researchgate.net

Recent advancements in hyperpolarized NMR have enabled the monitoring of reactions with high sensitivity, even for low-concentration species. nih.gov This technique involves enhancing the nuclear spin polarization of a molecule, leading to a significant increase in the NMR signal. It has been successfully applied to study the reactivity of various nitrogen-containing compounds. nih.gov

| Spectroscopic Technique | Information Obtained | Applications in Synthesis |

| Flow NMR | Structural information, reaction kinetics, identification of intermediates. mpg.deyoutube.com | Optimization of reaction conditions, mechanistic studies. mpg.de |

| In-situ FTIR | Functional group analysis, monitoring of surface reactions. researchgate.net | Catalyst characterization, understanding reaction pathways. researchgate.net |

| Hyperpolarized NMR | High-sensitivity detection of low-concentration species. nih.gov | Probing reaction mechanisms involving dilute intermediates. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Generative models , such as LigandDiff, can design novel ligands from scratch for transition metal complexes, opening up new avenues for the discovery of organometallic compounds with unique properties. acs.orgnih.gov These models can generate a vast number of virtual compounds that can then be screened for their potential as catalysts, drugs, or functional materials. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physicochemical properties of new pyridine derivatives based on their molecular structure. nih.gov By training these models on existing experimental data, researchers can identify promising candidates for further investigation. For instance, AI has been used to design and integrate pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov

| AI/ML Application | Description | Impact on Research |

| Generative Models | Design of novel molecular structures from scratch. acs.orgnih.gov | Accelerated discovery of new compounds with desired properties. acs.orgnih.gov |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. nih.gov | Rational design of drug candidates and functional materials. nih.gov |

| Reaction Prediction | Forecasting the outcome of chemical reactions. specialchem.com | Optimization of synthetic routes and reaction conditions. specialchem.com |

| Property Prediction | Calculation of fundamental chemical properties. specialchem.com | Enhanced understanding of molecular behavior. specialchem.com |

Investigations into Unexplored Reactivity Patterns and Synthetic Applications

While the N-arylation of amino acid esters is a well-established method for synthesizing compounds like this compound, there remains significant scope for exploring new reactivity patterns and expanding their synthetic utility. acs.orgnih.govnih.govcdnsciencepub.com

Future research could focus on developing novel catalytic systems for the N-arylation reaction, including the use of earth-abundant and less toxic metals as catalysts. cdnsciencepub.com Transition metal-free arylation methods, utilizing reagents like diaryliodonium salts, also offer a promising alternative. nih.gov The development of methods that tolerate a wider range of functional groups and proceed with high stereoselectivity is also a key objective. acs.orgnih.gov

Beyond N-arylation, the unique structural features of this compound open up possibilities for its use as a building block in the synthesis of more complex heterocyclic systems. The pyridine ring and the amino acid moiety can be further functionalized to create a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.govnih.govorganic-chemistry.orgresearchgate.net For example, the synthesis of fused pyridine derivatives is an active area of research. nih.govorganic-chemistry.org

The exploration of cycloaddition reactions involving the pyridine ring could lead to the formation of novel polycyclic structures. nih.govillinois.edu Furthermore, the development of one-pot, multicomponent reactions that utilize this compound as a key component would provide an efficient and atom-economical route to complex molecules. nih.gov

| Research Direction | Potential Outcomes | Key Methodologies |

| Novel N-Arylation Methods | More sustainable and efficient synthesis of N-aryl amino acid esters. nih.govcdnsciencepub.com | Development of new catalysts and transition metal-free protocols. nih.govcdnsciencepub.com |

| Functionalization of the Pyridine Ring | Access to a wider range of substituted pyridine derivatives. nih.govorganic-chemistry.org | Electrophilic and nucleophilic aromatic substitution reactions. nih.govorganic-chemistry.org |

| Synthesis of Fused Heterocycles | Creation of novel polycyclic compounds with unique properties. nih.govnih.gov | Intramolecular cyclization and annulation reactions. nih.govnih.gov |

| Multicomponent Reactions | Efficient and atom-economical synthesis of complex molecules. nih.gov | Design of one-pot reactions utilizing the compound as a building block. nih.gov |

Q & A

Q. What synthetic routes are effective for preparing Methyl 2-(pyridin-2-ylamino)acetate, and what are the critical reaction conditions?

A common method involves nucleophilic substitution or condensation reactions. For example, glycine methyl ester hydrochloride can react with a pyridinyl derivative (e.g., 4,6-diaryl-2-pyridone) in dichloromethane (DCM) under mild conditions (room temperature, 12 hours). Triethylamine is often used as a base to deprotonate intermediates and facilitate coupling. Purification typically employs column chromatography with solvent gradients (e.g., DCM/EtOAc 9:1), yielding the product as a crystalline solid . Key considerations include stoichiometric control of reactants, inert atmosphere for moisture-sensitive steps, and monitoring via thin-layer chromatography (TLC) to optimize reaction progress.

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- 1H and 13C NMR : Essential for confirming molecular structure. For instance, the methyl ester group typically resonates at δ ~3.8 ppm (singlet), while the pyridin-2-ylamino moiety shows distinct aromatic protons between δ 7.3–8.1 ppm. The NH proton appears as a broad triplet (δ ~11.8 ppm) due to hydrogen bonding .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C25H21N2O5: 429.1445, observed: 429.1437) .

- Infrared (IR) Spectroscopy : Identifies functional groups like ester C=O (~1687 cm⁻¹) and N–H stretches (~3023 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

The compound forms robust N–H···N hydrogen bonds between the pyridin-2-ylamino group and adjacent pyridyl/pyridinium moieties, as observed in crystallographic studies. For example, N–H···N distances of ~1.95 Å and angles near 165° create one-dimensional chains or sheets, stabilizing the lattice . Graph-set analysis (e.g., Etter’s notation) can classify these motifs (e.g., R₂²(8) patterns), critical for predicting supramolecular assembly and designing co-crystals . Refinement software like SHELXL is used to model these interactions, leveraging high-resolution X-ray data .

Q. What computational methods predict the physicochemical properties (e.g., LogD, solubility) of this compound?

- LogD Calculation : Tools like JChem compute partition coefficients at physiological pH (e.g., LogD₅.₅ = 0.92, LogD₇.₄ = 0.93), aiding solubility and permeability predictions .

- Molecular Dynamics (MD) Simulations : Assess solvation free energy and aggregation tendencies.

- Density Functional Theory (DFT) : Optimizes molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How does the pyridin-2-ylamino group participate in derivatization reactions, and what functional groups are most reactive?

The amino group in the pyridin-2-ylamino moiety undergoes acylations, alkylations, or condensations. For example, reactions with acetylacetone derivatives yield pyridin-2-one scaffolds via cyclization, as seen in analogous syntheses . The ester group can be hydrolyzed to carboxylic acids under basic conditions, enabling further conjugation (e.g., amide bond formation). Monitoring reactivity with TLC and adjusting pH/temperature are critical to avoid side products like dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.